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Compound of Interest

Compound Name: Diphenyl methylphosphonate

Cat. No.: B048422

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for diphenyl
methylphosphonate, a compound of interest in various chemical and pharmaceutical research
fields. This document presents detailed information on its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) characteristics, supplemented by experimental
protocols and a logical workflow for spectral data acquisition and analysis.

Spectroscopic Data Summary

The following sections provide a detailed summary of the key spectral data for diphenyl
methylphosphonate, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of diphenyl
methylphosphonate. The data presented here includes tH, 13C, and 3P NMR spectra.

Table 1: *H NMR Spectral Data for Diphenyl Methylphosphonate[1]
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. . Coupling
Chemical Shift o . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
7.33-7.29 m - 4H Phenyl H (ortho)
Phenyl H (meta,
7.20-7.14 m - 6H
para)
1.78 d 17.6 3H P-CHs
Solvent: CDClIs, Frequency: 400 MHz
Table 2: 3C NMR Spectral Data for Diphenyl Methylphosphonate[1]
Chemical Shift (8) ppm Coupling Constant (J) Hz Assighment
150.4 d, J(C-P)=8.3 Phenyl C (ipso)
129.9 S Phenyl C (para)
125.3 s Phenyl C (ortho)
120.6 d, J(C-P)=45 Phenyl C (meta)

11.6 d, J(C-P) =144.3 P-CHs

Solvent: CDCls, Frequency: 100 MHz

Table 3: 3P NMR Spectral Data for Diphenyl Methylphosphonate[1]

Chemical Shift (d) ppm

24.55

Solvent: CDCls, Frequency: 162 MHz, Standard: 85% HsPOa4

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in diphenyl
methylphosphonate. The key absorption bands are summarized below.

Table 4: IR Absorption Bands for Diphenyl Methylphosphonate

Wavenumber (cm~?) Intensity Assignment

~3060 Medium Aromatic C-H stretch
~2930 Weak Aliphatic C-H stretch (CHs)
~1590 Strong Aromatic C=C stretch
~1490 Strong Aromatic C=C stretch
~1260 Strong P=0 stretch

~1180 Strong P-O-C (aryl) stretch

~950 Strong P-O-C (aryl) stretch

Aromatic C-H bend (out-of-
~750 Strong
plane)

Note: The exact peak positions and intensities may vary slightly depending on the sampling
method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of diphenyl methylphosphonate.

Table 5: Mass Spectrometry Data for Diphenyl Methylphosphonate

Parameter Value

Molecular Formula C13H1303P
Molecular Weight 248.21 g/mol [2]
Exact Mass 248.06023127 Da[2]

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b048422?utm_src=pdf-body
https://www.benchchem.com/product/b048422?utm_src=pdf-body
https://www.benchchem.com/product/b048422?utm_src=pdf-body
https://www.benchchem.com/product/b048422?utm_src=pdf-body
https://www.benchchem.com/product/b048422?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Diphenyl-methylphosphonate
https://pubchem.ncbi.nlm.nih.gov/compound/Diphenyl-methylphosphonate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Predicted Fragmentation: The mass spectrum is expected to show the molecular ion peak [M]*
at m/z 248. Key fragmentation pathways for organophosphorus esters typically involve
cleavage of the P-O and O-C bonds. Common fragments would likely include ions
corresponding to the loss of a phenoxy group ([M-93]*), a phenyl group ([M-77]*), and the
methyl group ([M-15]*).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

Sample Preparation:

» Dissolve 5-25 mg of diphenyl methylphosphonate in approximately 0.6-0.7 mL of
deuterated chloroform (CDCIs).

o Transfer the solution to a 5 mm NMR tube.
o For quantitative analysis, a known amount of an internal standard (e.g., TMS) can be added.

1H NMR Spectroscopy:

Instrument: 400 MHz NMR Spectrometer

e Solvent: CDCls

e Temperature: 298 K

e Pulse Program: Standard single-pulse experiment

e Number of Scans: 16-64 (depending on concentration)

o Relaxation Delay: 1-5 s

e Spectral Width: -2 to 12 ppm

o Referencing: The residual solvent peak of CDCIs (& = 7.26 ppm) is used as a reference.
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13C NMR Spectroscopy:

Instrument: 200 MHz NMR Spectrometer (corresponding to a 400 MHz 1H frequency)

Solvent: CDCl3

Temperature: 298 K

Pulse Program: Proton-decoupled single-pulse experiment

Number of Scans: 1024-4096 (depending on concentration)

Relaxation Delay: 2-5 s

Spectral Width: 0 to 200 ppm

Referencing: The solvent peak of CDCIs (6 = 77.16 ppm) is used as a reference.

31P NMR Spectroscopy:

Instrument: 162 MHz NMR Spectrometer (corresponding to a 400 MHz *H frequency)

Solvent: CDClI3

Temperature: 298 K

Pulse Program: Proton-decoupled single-pulse experiment

Number of Scans: 64-256

Relaxation Delay: 2-5 s

Spectral Width: -50 to 50 ppm

Referencing: An external standard of 85% HsPOa4 (& = 0 ppm) is used.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):
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e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Place a small drop of liquid diphenyl methylphosphonate directly onto the center of the
ATR crystal.

e Apply pressure using the anvil to ensure good contact between the sample and the crystal.

FTIR Analysis:

Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.
e Spectral Range: 4000-400 cm™1

» Resolution: 4 cm—

e Number of Scans: 16-32

e Background: A background spectrum of the clean, empty ATR crystal should be collected
prior to sample analysis.

Mass Spectrometry (GC-MS)

Sample Preparation:

o Prepare a dilute solution of diphenyl methylphosphonate in a volatile organic solvent such
as ethyl acetate or dichloromethane (e.g., 1 mg/mL).

o Further dilute the stock solution as necessary to fall within the linear range of the instrument.
GC-MS Analysis:

e Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

« Injector: Split/splitless injector, operated in splitless mode at 250 °C.

e Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30
m X 0.25 mm x 0.25 pm).
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e Carrier Gas: Helium at a constant flow rate of 1 mL/min.

e Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and
hold for 5 minutes.

e Mass Spectrometer:
o lonization Mode: Electron Impact (El) at 70 eV.
o Scan Range: m/z 40-400.
o lon Source Temperature: 230 °C.
o Transfer Line Temperature: 280 °C.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the acquisition and analysis of
spectral data for a chemical compound like diphenyl methylphosphonate.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data of
Diphenyl Methylphosphonate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b048422#diphenyl-methylphosphonate-spectral-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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